molecular formula C24H39NNa2O8S B14470968 Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate CAS No. 65504-99-6

Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate

Cat. No.: B14470968
CAS No.: 65504-99-6
M. Wt: 547.6 g/mol
InChI Key: SELKLYNUKZXWED-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is a complex organic compound with a unique structure that includes both sulfonate and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate typically involves multiple steps. One common method includes the reaction of octadeca-2,4-dienoic acid with ethylene oxide to form an intermediate, which is then reacted with butanedioic acid and sulfonated using sulfur trioxide. The final step involves neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadeca-2,4-dienoyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Studied for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfonate group can interact with proteins and enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-[2-(dodecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
  • Disodium 4-[2-(hexadecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate

Uniqueness

Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is unique due to the presence of the octadeca-2,4-dienoyl group, which imparts additional reactivity and potential biological activity compared to similar compounds with shorter or saturated alkyl chains.

Properties

CAS No.

65504-99-6

Molecular Formula

C24H39NNa2O8S

Molecular Weight

547.6 g/mol

IUPAC Name

disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C24H41NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;;/h14-17,21H,2-13,18-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

SELKLYNUKZXWED-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.